N-[1-(4-fluorophenyl)ethyl]-2-methoxy-N-methylpyrimidine-5-carboxamide
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Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a fluorophenyl group, an ethyl group, a methoxy group, and a methyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the various groups attached at the appropriate positions. The presence of the fluorine atom would add an element of electronegativity, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could be expected to undergo reactions typical of pyrimidines, such as electrophilic substitution, nucleophilic substitution, and reduction . The presence of the fluorine atom could make the compound more reactive in certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, boiling point, melting point, and solubility .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-methoxy-N-methylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10(11-4-6-13(16)7-5-11)19(2)14(20)12-8-17-15(21-3)18-9-12/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKZOXGJJWZGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)C2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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